molecular formula C17H11F3N2O3 B2435074 Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate CAS No. 321433-71-0

Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate

Cat. No.: B2435074
CAS No.: 321433-71-0
M. Wt: 348.281
InChI Key: POPVQGVTIKNFQH-UHFFFAOYSA-N
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Description

Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate is a complex organic compound that features a trifluoromethyl group attached to a quinoxaline ring, which is further connected to a benzenecarboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. The final step involves the esterification of the benzenecarboxylate group using standard esterification techniques, such as the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds with different substituents .

Mechanism of Action

The mechanism of action of Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The quinoxaline ring may interact with nucleic acids or proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3-(trifluoromethyl)-2-pyridinyl)oxy)benzenecarboxylate
  • Methyl 4-((3-(trifluoromethyl)-2-quinolinyl)oxy)benzenecarboxylate
  • Methyl 4-((3-(trifluoromethyl)-2-isoquinolinyl)oxy)benzenecarboxylate

Uniqueness

Methyl 4-((3-(trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarboxylate is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine, quinoline, or isoquinoline rings.

Properties

IUPAC Name

methyl 4-[3-(trifluoromethyl)quinoxalin-2-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-24-16(23)10-6-8-11(9-7-10)25-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPVQGVTIKNFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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